molecular formula C20H18N2O3 B5112822 methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]benzoate

methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]benzoate

Cat. No.: B5112822
M. Wt: 334.4 g/mol
InChI Key: ZVOQGEVUDAKJGF-QGOAFFKASA-N
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Description

Methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]benzoate is a complex organic compound with a variety of functional groups, including an ester, nitrile, and amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]benzoate typically involves multi-step organic reactions. One common method involves the condensation of 4-cyanobenzoic acid with 2-phenylethylamine, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester or nitrile groups using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst under high pressure.

    Substitution: Sodium methoxide in methanol for ester substitution; ammonia in ethanol for nitrile substitution.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism by which methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]benzoate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(E)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]benzoate
  • Methyl 4-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]benzoate

Uniqueness

Methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-25-20(24)17-9-7-16(8-10-17)13-18(14-21)19(23)22-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,22,23)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOQGEVUDAKJGF-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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